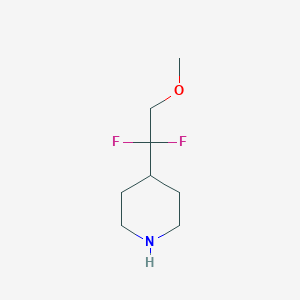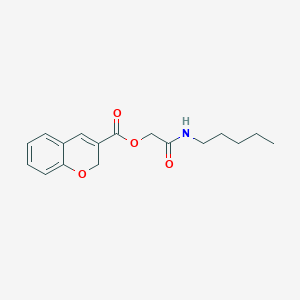
6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinazoline core substituted with chloro and phenyl groups, making it a valuable molecule for various chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloroaniline and benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 4-chloroaniline and benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.
Chlorination: The final step involves the chlorination of the quinazoline ring using reagents like thionyl chloride (SOCl2) to introduce the chloro substituents at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of substituted quinazolines with various functional groups.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of dihydroquinazolines.
科学研究应用
6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in developing novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The planar structure of the quinazoline ring allows it to intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid
- 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarbohydrazide
- 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarbonitrile
Uniqueness
6-Chloro-2-(4-chlorophenyl)-4-phenylquinazoline stands out due to its specific substitution pattern and the presence of both chloro and phenyl groups on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
49797-11-7 |
|---|---|
分子式 |
C20H12Cl2N2 |
分子量 |
351.2 g/mol |
IUPAC 名称 |
6-chloro-2-(4-chlorophenyl)-4-phenylquinazoline |
InChI |
InChI=1S/C20H12Cl2N2/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12H |
InChI 键 |
UVXACOVKIACFRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


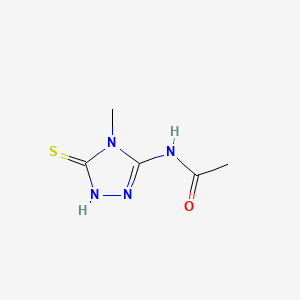
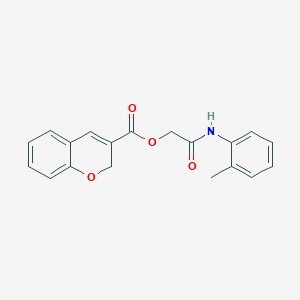
![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
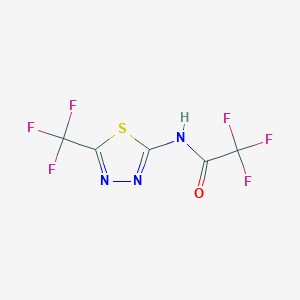
![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)
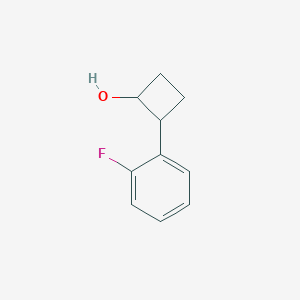
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)

